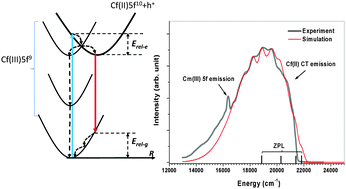Metastable charge-transfer state of californium(iii) compounds
Physical Chemistry Chemical Physics Pub Date: 2015-05-27 DOI: 10.1039/C5CP01855B
Abstract
Among a series of anomalous physical and chemical properties of Cf(III) compounds revealed by recent investigations, the present work addresses the characteristics of the optical spectra of An(HDPA)3·H2O (An = Am, Cm, and Cf), especially the broadband photoluminescence from Cf(HDPA)3·H2O induced by ligand-to-metal charge transfer (CT). As a result of strong ion–ligand interactions and the relative ease of reducing Cf(III) to Cf(II), a CT transition occurs at low energy (<3 eV) via the formation of a metastable Cf(II) state. It is shown that the systematic trend in CT transitions of the lanthanide series is not paralleled by actinide elements lighter than Cf(III), and californium represents a turning point in the periodicity of the actinide series. Analyses and modeling of the temperature-dependent luminescence dynamics indicate that the metastable Cf(II) charge-transfer state undergoes radiative and non-radiative relaxations. Broadening of the CT transition arises from strong vibronic coupling and hole–charge interactions in the valence band. The non-radiative relaxation of the metastable CT state results from a competition between phonon-relaxation and thermal tunneling that populates the excited states of Cf(III).

Recommended Literature
- [1] Cerebrospinal fluid: A specific biofluid for the biosensing of Alzheimer's diseases biomarkers
- [2] Bright type-II photoluminescence from Mn-doped CdS/ZnSe/ZnS quantum dots with Mn2+ ions as exciton couplers†
- [3] Boosting the advantages of biosensors: Niche applicability and fitness for environmental purpose
- [4] CaO2/gelatin oxygen slow-releasing microspheres facilitate tissue engineering efficiency for the osteonecrosis of femoral head by enhancing the angiogenesis and survival of grafted bone marrow mesenchymal stem cells
- [5] Boosting oxygen electrocatalytic reactions with Mn3O4/self-growth N-doped carbon nanotubes induced by transition metal cobalt†
- [6] Attosecond laser control of photoelectron angular distributions in XUV-induced ionization of H2†
- [7] Calcium mediated C–F bond substitution in fluoroarenes towards C–chalcogen bond formation†
- [8] Bi- and poly(carbyne) functionalised polycyclic aromatics†
- [9] Bi2Se3-Based Memristive Devices for Neuromorphic Processing of Analogue Video Signals
- [10] Batch microfabrication and testing of a novel silicon-base miniaturized reference electrode with an ion-exchanging nanochannel array for nitrite determination

Journal Name:Physical Chemistry Chemical Physics
research_products
-
CAS no.: 1025892-26-5









